molecular formula C10H7NO4 B590219 Xanthurenic Acid-d4 CAS No. 1329611-28-0

Xanthurenic Acid-d4

Número de catálogo: B590219
Número CAS: 1329611-28-0
Peso molecular: 209.193
Clave InChI: FBZONXHGGPHHIY-RHQRLBAQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Xanthurenic Acid-d4 is a deuterated form of xanthurenic acid, a metabolite in the kynurenine pathway, which is derived from the metabolism of tryptophan. This compound is of significant interest due to its role in various biological processes, including neurotransmission and neuroprotection. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and the effects of xanthurenic acid in biological systems.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Xanthurenic Acid-d4 can be synthesized through several chemical reactions involving chlorinated alkanes and diazoamines, followed by oxidation and carboxylation steps . The selection of appropriate solvents and reaction conditions is crucial to ensure the purity and yield of the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of stable isotope labeling techniques to incorporate deuterium atoms into the xanthurenic acid molecule. This process typically requires specialized equipment and conditions to achieve high levels of deuteration.

Análisis De Reacciones Químicas

Types of Reactions: Xanthurenic Acid-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of xanthurenic acid can lead to the formation of quinoline derivatives, while reduction can yield hydroquinoline compounds.

Aplicaciones Científicas De Investigación

Xanthurenic Acid-d4 is widely used in scientific research due to its role in various biological processes. Some key applications include:

Mecanismo De Acción

Comparación Con Compuestos Similares

  • Kynurenic acid
  • 3-Hydroxykynurenine
  • Quinolinic acid

Actividad Biológica

Xanthurenic acid-d4, a stable isotope of xanthurenic acid, is a compound derived from the metabolism of tryptophan through the kynurenine pathway. This article explores its biological activity, including its physiological roles, potential therapeutic applications, and implications in various health conditions based on diverse research findings.

Chemical Structure and Metabolism

Xanthurenic acid (4,8-dihydroxyquinoline-2-carboxylic acid) is synthesized from tryptophan via several intermediates, notably kynurenine and 3-hydroxykynurenine. The incorporation of deuterium in this compound provides a tool for tracing metabolic pathways and understanding its biological effects more precisely.

Biological Roles

1. Neurotransmission:
Xanthurenic acid is identified as a putative agonist for Group II metabotropic glutamate receptors (mGluRs), which are crucial for modulating neurotransmission in the central nervous system. This suggests a potential role in neuroprotective mechanisms and synaptic plasticity .

2. Immune Response:
Research indicates that xanthurenic acid may influence immune responses through its effects on the kynurenine pathway, which is implicated in inflammation and immune regulation. Elevated levels of this metabolite have been associated with various inflammatory conditions .

3. Diabetes Risk:
A study highlighted the association between xanthurenic acid levels and the risk of developing type 2 diabetes (T2D). Higher baseline levels of tryptophan metabolites, including xanthurenic acid, were linked to increased T2D risk, suggesting its potential as a biomarker for metabolic disorders .

Case Study: Autism Spectrum Disorder

A metabolomic study involving children with autism spectrum disorder found that xanthurenic acid levels were significantly altered compared to age-matched controls. This study utilized a novel ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) method to quantify metabolites, revealing potential biomarkers for autism-related metabolic dysregulation .

Longitudinal Study on Kynurenine Pathway

Another longitudinal study examined the relationship between kynurenine pathway metabolites, including xanthurenic acid, and systemic inflammation markers. The findings indicated that alterations in these metabolites correlate with chronic inflammatory states, further emphasizing their relevance in disease pathology .

Data Tables

Table 1: Metabolite Analysis in Autism Spectrum Disorder Study

Analyte Retention Time (min) Linear Range (ng/mL) LOD (ng/mL) LOQ (ng/mL)
Methylguanidine0.630.9995840–800011.040
N-acetylarginine0.710.99982160–16,00012.0160
Inosine1.000.9998012–24001.112
Xanthurenic Acid 2.76 0.99879 12–2400 1.5 12
Indoxyl sulfate2.920.99977480–48,00015.8480

Implications for Future Research

The biological activity of this compound presents significant implications for understanding metabolic pathways and their roles in health and disease. Future research should focus on:

  • Mechanistic Studies: Elucidating the precise mechanisms by which xanthurenic acid influences neurotransmission and immune responses.
  • Clinical Trials: Investigating its potential as a therapeutic target or biomarker in metabolic diseases such as diabetes and neurodevelopmental disorders.
  • Metabolomic Profiling: Expanding metabolomic studies to include diverse populations to identify variations in xanthurenic acid levels related to specific health outcomes.

Q & A

Basic Research Questions

Q. How is Xanthurenic Acid-d4 synthesized, and what criteria validate its isotopic purity for analytical use?

this compound is synthesized via deuterium exchange at specific hydrogen positions (typically aromatic or carboxyl groups) using catalysts like Pd/C under deuterium gas. Isotopic purity (>95%) is validated using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation and absence of protiated impurities. Stability against isotopic exchange is confirmed by incubating the compound in protic solvents (e.g., H₂O or MeOH) at 37°C for 24–72 hours, followed by LC-MS analysis to detect deuterium loss .

Q. What methodologies are recommended for quantifying this compound in biological matrices?

this compound is used as an internal standard (IS) in LC-MS/MS workflows:

  • Sample preparation : Spike biological samples (e.g., plasma, urine) with this compound (1–10 ng/mL), followed by protein precipitation (acetonitrile) or solid-phase extraction.
  • Chromatography : Use a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile.
  • MS detection : Monitor transitions m/z 209.1 → 163.1 (this compound) and m/z 205.0 → 159.0 (endogenous xanthurenic acid) in negative ionization mode. Calibration curves (1–1000 ng/mL) should achieve R² >0.99 .

Q. Why is this compound critical for studying the kynurenine pathway in metabolic disorders?

As a deuterated IS, this compound corrects for matrix effects and extraction variability in LC-MS assays, enabling precise quantification of endogenous xanthurenic acid. This is vital in diseases like diabetes and neurodegenerative disorders, where dysregulated tryptophan metabolism leads to altered xanthurenic acid levels. For example, elevated xanthurenic acid in gestational diabetes (GDM) correlates with insulin resistance, validated using deuterated IS to minimize analytical bias .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound stability data across experimental conditions?

Contradictions in stability studies (e.g., pH-dependent degradation) require:

  • Controlled experiments : Compare stability in buffers (pH 2–9) at 4°C vs. 25°C over 48 hours.
  • Mechanistic analysis : Use UV-Vis spectroscopy to detect structural changes (e.g., quinoline ring oxidation) and HR-MS to identify degradation products.
  • Cross-validation : Replicate findings with alternative IS (e.g., Tauroursodeoxycholic Acid-d4) to rule out method-specific artifacts .

Q. What experimental designs optimize this compound utility in cross-species metabolic studies?

For cross-species comparisons (e.g., murine vs. human models):

  • Dose normalization : Adjust spiked IS concentration based on species-specific matrix ion suppression (evaluated via post-column infusion).
  • Species-specific metabolites : Pre-screen for interfering metabolites (e.g., 8-hydroxykynurenic acid) using untargeted metabolomics.
  • Data harmonization : Apply multivariate analysis (PCA or OPLS-DA) to separate species-driven variability from treatment effects .

Q. How should researchers validate novel LC-MS methods using this compound for regulatory compliance?

Follow ISO 17034 guidelines for method validation:

  • Accuracy/Precision : Spike recovery (85–115%) and inter-day CV (<15%) across three concentrations.
  • Selectivity : Test against structurally similar metabolites (e.g., kynurenic acid-d4).
  • Robustness : Vary column temperatures (±5°C) and flow rates (±0.1 mL/min) to assess retention time shifts. Document all parameters in COA (Certificate of Analysis) .

Q. Methodological Considerations

  • Data reproducibility : Archive raw MS files, extraction protocols, and calibration data in FAIR-compliant repositories (e.g., MetaboLights) .
  • Ethical reporting : Disclose deuterated IS limitations (e.g., incomplete correction for in-source fragmentation) in publications .

Propiedades

IUPAC Name

3,5,6,7-tetradeuterio-4,8-dihydroxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-7-3-1-2-5-8(13)4-6(10(14)15)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZONXHGGPHHIY-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C(C(=C1[2H])O)N=C(C(=C2O)[2H])C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.